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molecular formula C12H11N3O3 B8629340 (1-Methyl-1H-imidazol-5-yl)(3-methyl-4-nitrophenyl)methanone

(1-Methyl-1H-imidazol-5-yl)(3-methyl-4-nitrophenyl)methanone

Cat. No. B8629340
M. Wt: 245.23 g/mol
InChI Key: VNQYVTKJDSVXLU-UHFFFAOYSA-N
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Patent
US09284308B2

Procedure details

Zn (2.66 g, 40.7 mmol) was added in 2 portions over a period of 2 minutes to a mixture of (1-methyl-1H-imidazol-5-yl)(3-methyl-4-nitrophenyl)methanone (2.0 g, 8.1 mmol, Intermediate 14: step b) and NH4Cl (2.18 g, 40.7 mmol) in acetone (18.5 mL) and water (8.2 mL) at 0° C. After stirring for 1 hour, the reaction mixture was filtered through Celite®, rinsing with EtOAc. Acetone and EtOAc were removed on a rotary evaporator and the aqueous layer was filtered and the solids dried under vacuum to provide the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
solvent
Reaction Step One
Name
Quantity
8.2 mL
Type
solvent
Reaction Step One
Name
Quantity
2.66 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([CH3:18])[CH:10]=2)=[O:8])=[CH:5][N:4]=[CH:3]1.[NH4+].[Cl-]>CC(C)=O.O.[Zn]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([C:7]([C:6]2[N:2]([CH3:1])[CH:3]=[N:4][CH:5]=2)=[O:8])=[CH:10][C:11]=1[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1C=NC=C1C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C
Name
Quantity
2.18 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
18.5 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
8.2 mL
Type
solvent
Smiles
O
Name
Quantity
2.66 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
rinsing with EtOAc
CUSTOM
Type
CUSTOM
Details
Acetone and EtOAc were removed on a rotary evaporator
FILTRATION
Type
FILTRATION
Details
the aqueous layer was filtered
CUSTOM
Type
CUSTOM
Details
the solids dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(=O)C1=CN=CN1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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